molecular formula C11H13FO2S B14014833 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Cat. No.: B14014833
M. Wt: 228.28 g/mol
InChI Key: KUBFTUGGAAIHGV-UHFFFAOYSA-N
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Description

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde is an organic compound with the molecular formula C11H13FO2S and a molecular weight of 228.28 g/mol It is characterized by the presence of a fluorine atom, an isopropoxy group, and a methylthio group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde can be achieved through several synthetic routes. One common method involves the introduction of the fluorine atom, isopropoxy group, and methylthio group onto a benzaldehyde precursor. This can be done through a series of substitution reactions, where each functional group is introduced sequentially under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as halogenation, alkylation, and thiolation, followed by purification techniques like distillation or recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom, isopropoxy group, and methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid.

    Reduction: Formation of 3-Fluoro-4-isopropoxy-2-(methylthio)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituents introduced.

Scientific Research Applications

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom, isopropoxy group, and methylthio group can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, such as inhibition or activation of certain pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C11H13FO2S

Molecular Weight

228.28 g/mol

IUPAC Name

3-fluoro-2-methylsulfanyl-4-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C11H13FO2S/c1-7(2)14-9-5-4-8(6-13)11(15-3)10(9)12/h4-7H,1-3H3

InChI Key

KUBFTUGGAAIHGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)C=O)SC)F

Origin of Product

United States

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